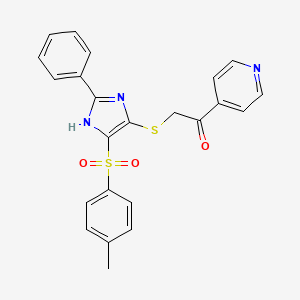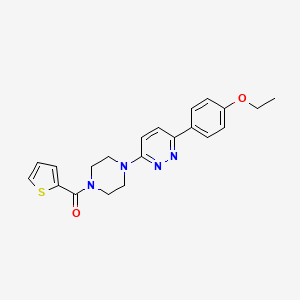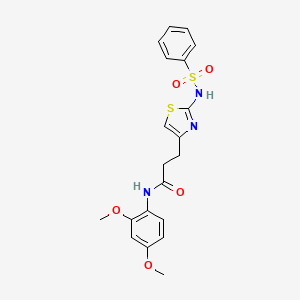![molecular formula C19H17N3O5S2 B3205103 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040640-09-2](/img/structure/B3205103.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to a class of compounds called sulfonamide-based inhibitors that have shown promising results in treating various diseases.
Mechanism of Action
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. In cancer research, this compound targets enzymes involved in cell division, such as cyclin-dependent kinases, to prevent the growth and proliferation of cancer cells. In inflammation research, this compound inhibits the activity of cytokines and chemokines, which are involved in the inflammatory response. In neurological disorder research, this compound modulates specific neurotransmitters, such as acetylcholine and dopamine, to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and chemokines, and decreases the infiltration of immune cells into affected tissues. In neurological disorder research, this compound improves cognitive function and memory, and reduces the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide for lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for accurate and reliable results in experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in experiments.
Future Directions
There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. In cancer research, further studies are needed to determine the efficacy of this compound in various types of cancer and to develop combination therapies with other anti-cancer agents. In inflammation research, future studies could focus on the development of this compound as a treatment for chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological disorder research, future studies could investigate the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high potency and specificity for its target enzymes and proteins make it a valuable tool for lab experiments. Further studies are needed to fully understand its therapeutic potential and to develop new treatments for various diseases.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of certain cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and memory by modulating certain neurotransmitters in the brain.
properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(20-13-6-8-16-17(10-13)27-12-26-16)9-7-14-11-28-19(21-14)22-29(24,25)15-4-2-1-3-5-15/h1-6,8,10-11H,7,9,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUGEGOPBAADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3205074.png)

![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)


![N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205111.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205114.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B3205121.png)